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OSH45 protein

Cat. No.: B1171186
CAS No.: 170138-61-1
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Description

The OSH45 protein is a class II knotted1-like homeobox (KNOX) transcription factor from rice ( Oryza sativa L.) that has been identified as a central regulator in the plant's response to phosphate (Pi) starvation . Research demonstrates that OSH45 is strongly induced in roots under low-phosphate conditions and functions as a nuclear-localized protein . Its primary research value lies in its mechanism of action: OSH45 overexpression enhances low-Pi tolerance in plants by orchestrating a comprehensive transcriptional program to optimize phosphate acquisition and utilization . Mechanistic studies show that OSH45 activates a suite of Pi starvation-responsive (PSR) genes . It upregulates the expression of key phosphate transporters ( OsPT1, OsPT2, OsPT4, OsPT8 ) and acid phosphatases, while simultaneously suppressing the expression of Pi signaling repressors, the OsSPX1-3 genes . This makes the this compound an essential reagent for studying plant nutrient sensing, transcriptional networks in stress adaptation, and the development of strategies for improving phosphorus-use efficiency (PUE) in crops . This product is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or clinical use.

Properties

CAS No.

170138-61-1

Molecular Formula

C33H33FO6

Synonyms

OSH45 protein

Origin of Product

United States

Molecular Architecture and Genetic Basis of Osh45 Protein

Genomic Locus and Transcriptional Units of the OSH45 Gene

The foundation of OSH45 protein diversity lies in its genetic code, encoded by a specific gene with a defined location and structure.

The gene responsible for encoding the this compound and its variants is situated on chromosome 8 of the rice genome. nih.govnig.ac.jp This single genetic locus is the source for various transcripts identified as OSH42, OSH44, and OSH45. nih.gov

Alternative Splicing and Differential Transcription Initiation of OSH45 Transcripts

The generation of multiple this compound isoforms from a single gene is achieved through the processes of alternative splicing and differential transcription initiation. These mechanisms allow for a nuanced control of gene expression, resulting in different protein products in various tissues and under specific conditions. nih.gov

Research has identified several distinct transcript isoforms originating from the OSH45 gene. nih.gov The production of these isoforms is a result of two primary molecular events:

Differential Transcription Initiation: This process leads to the creation of at least two main types of transcripts. A larger transcript is formed, comprising exons 1 and 3 through 7. A smaller transcript is also produced, which includes exons 2 through 7. nih.gov

Alternative Splicing: Further diversity is introduced through alternative splicing at three different acceptor sites located in intron 6. This occurs in all tissues where the gene is expressed. nih.gov

These events result in cDNAs, such as OSH42, OSH44, and OSH45, which differ in their N- and C-terminal regions but critically share an identical homeodomain sequence. nih.gov

Transcript Feature Description Source
Originating Gene Single gene on Chromosome 8 nih.govnig.ac.jp
Large Transcript Comprised of exons 1 and 3-7 nih.gov
Small Transcript Comprised of exons 2-7 nih.gov
Splicing Variation Occurs at three acceptor sites in intron 6 nih.gov

The expression of OSH45 transcript isoforms is not uniform throughout the plant, indicating a tight regulatory control that dictates where each protein variant is produced. nih.gov The larger transcript is expressed constitutively, meaning it is found in all tissues tested, including leaves, stems, rachis, roots, flowers, and suspension callus cells. nih.gov In contrast, the smaller transcript shows a more restricted pattern of expression, being present in leaves, stems, and rachis, but notably absent from roots, flowers, and suspension callus cells. nih.gov

Furthermore, the expression of OSH45 is strongly induced in the roots of the rice plant when it is subjected to phosphate (B84403) starvation conditions, highlighting its role in nutrient stress responses. frontiersin.org

Tissue Large Transcript Expression Small Transcript Expression
Leaves PresentPresent
Stems PresentPresent
Rachis PresentPresent
Roots PresentAbsent
Flowers PresentAbsent
Suspension Callus Cells PresentAbsent

Protein Domain Organization of OSH45 Isoforms

The functional capabilities of the this compound isoforms are determined by their domain organization. While the isoforms share key functional regions, they also possess unique domains that modulate their activity. nih.gov

A defining feature of the this compound is its homeodomain. nih.govfrontiersin.org This highly conserved DNA-binding motif, characterized by a helix-turn-helix structure, allows the protein to function as a transcription factor, regulating the expression of target genes. nih.govnih.gov Despite the differences in their terminal regions, the protein isoforms produced from the OSH42, OSH44, and OSH45 cDNAs all share an identical homeodomain. nih.gov

In addition to the homeodomain, the this compound contains other crucial functional domains:

Acidic Amino Acid-Rich Region: This domain functions as a transactivation domain, capable of activating the expression of target genes. nih.gov

Alanine (B10760859) and Glycine-Rich Region: This region is unique to the protein product of the larger transcript. Its presence completely suppresses the activity of the transactivation domain. nih.gov

This structural organization suggests a sophisticated regulatory mechanism: the product of the smaller transcript can activate target genes, while the product of the larger transcript is unable to do so due to the inhibitory effect of the alanine and glycine-rich region. nih.gov

Domain Function Present In
Homeodomain DNA BindingAll Isoforms
Acidic Amino Acid-Rich Region TransactivationAll Isoforms
Alanine and Glycine-Rich Region Suppresses TransactivationLarger Transcript Isoform Only

Acidic Amino Acid-Rich Region: Structural and Functional Insights

A prominent feature of the this compound is a domain rich in acidic amino acids. nih.gov This region is critical to the protein's role as a transcription factor. Structurally, acidic activation domains are often characterized by a high net negative charge and are thought to adopt a defined conformation only upon interaction with other proteins of the transcriptional machinery. While a detailed 3D structure of this specific region in OSH45 is not extensively characterized, its functional properties have been elucidated through reporter gene assays. nih.gov

Research using the GAL4 DNA-binding domain of yeast has demonstrated that the acidic amino acid-rich region of OSH45 functions as a potent transactivation domain. nih.gov This means it is capable of activating the expression of a target gene when fused to a DNA-binding domain. nih.gov This activity is a common characteristic of acidic domains in transcription factors, which are believed to recruit and stabilize the pre-initiation complex of transcription, thereby enhancing the rate of mRNA synthesis. The function of this domain underscores the primary role of OSH45 in controlling the expression of downstream genes. nih.gov

Table 1: Functional Domain of this compound

Domain Primary Function Experimental Evidence

N-terminal Alanine and Glycine-Rich Region: Regulatory Role

The functional output of the this compound is subject to sophisticated internal regulation, primarily mediated by an N-terminal region abundant in alanine and glycine (B1666218) residues. nih.gov This regulatory domain is not present in all isoforms of the this compound. Its existence is a direct consequence of alternative splicing of the OSH45 gene. nih.gov A larger transcript variant includes the coding sequence for this alanine and glycine-rich region, while a smaller transcript lacks it. nih.gov

The primary role of this N-terminal domain is inhibitory. nih.gov Studies have shown that the presence of the alanine and glycine-rich region completely suppresses the transactivation activity of the adjacent acidic domain. nih.gov This suggests a model where the larger OSH45 isoform is maintained in an inactive or repressed state, unable to activate target gene expression. nih.gov Conversely, the smaller isoform, which lacks this inhibitory domain, is constitutively active as a transcriptional activator. nih.gov This mechanism of alternative splicing provides a precise switch to control the transcriptional activity of OSH45, allowing the cell to modulate its function based on developmental or environmental signals.

Table 2: Regulation of OSH45 Activity by N-terminal Domain

OSH45 Isoform Presence of Ala/Gly-Rich N-terminal Domain Transcriptional Activity Regulatory Implication
Large Isoform Yes Suppressed transactivation The protein is kept in a latent state, potentially awaiting a signal for activation or processing. nih.gov

Mechanistic Insights into Osh45 Protein Function

Transcriptional Regulation by OSH45 Protein

The this compound is a key player in controlling the transcription of genes, a fundamental process for all cellular activities. wikipedia.orgkhanacademy.orgwikipedia.org Its ability to act as a molecular switch, turning genes on or off, is central to its function. This regulation is achieved through a series of precise molecular events, from recognizing specific DNA sequences to activating the cellular machinery responsible for transcription. wikipedia.orgnews-medical.net

DNA-Binding Specificity and Target Gene Identification

At the core of OSH45's function is its homeodomain, a specialized protein structure that binds to DNA. nih.govvulcanchem.com This domain allows OSH45 to recognize and attach to specific sequences in the genome, thereby targeting a select group of genes for regulation. While the precise DNA sequence motifs recognized by OSH45 are a subject of ongoing research, its classification as a homeodomain protein suggests it binds to characteristic DNA elements to control gene expression. uniprot.orgebi.ac.ukund.edu The identification of these target genes is critical to understanding the specific developmental pathways and physiological processes influenced by OSH45.

Transactivation Activity of the Acidic Amino Acid-Rich Domain

A distinct feature of the this compound is a region rich in acidic amino acids. nih.govresearchgate.net This domain functions as a transactivation domain, meaning it has the ability to activate the transcription of target genes. nih.govpsu.edu Experiments using a yeast-based system, where this acidic region was fused to a GAL4 DNA-binding domain, demonstrated its capacity to drive the expression of a reporter gene. nih.gov This finding confirms that the acidic domain is a key component of OSH45's molecular machinery for initiating gene transcription. nih.govuni-goettingen.deembopress.org

Modulatory Effects of Alternative Isoforms on Transactivation

The gene encoding OSH45 produces different versions of the protein, known as isoforms, through processes called differential transcription initiation and alternative splicing. nih.govnih.gov These isoforms, which include OSH42, OSH44, and OSH45, share the same homeodomain and acidic region but differ in other parts of their structure. nih.govresearchgate.net

A larger transcript of the gene includes an N-terminal region rich in alanine (B10760859) and glycine (B1666218), which is absent in a smaller transcript. nih.gov This additional region has a profound impact on the protein's function, as it completely suppresses the transactivation ability of the acidic domain. nih.gov Consequently, the protein produced from the larger transcript is unable to activate target genes, while the protein from the smaller transcript can. nih.gov This differential activity of isoforms provides a sophisticated layer of regulation, allowing for fine-tuned control of gene expression in different tissues and developmental stages. nih.govnih.govmdpi.com

Table 1: Functional Characteristics of OSH45 Isoforms

Isoform FeatureLarger Transcript ProductSmaller Transcript Product
N-terminal Domain Contains an alanine and glycine-rich region nih.govLacks the alanine and glycine-rich region nih.gov
Transactivation Suppressed nih.govActive nih.gov
Target Gene Expression No activation nih.govActivation nih.gov

Protein-Protein Interactions Involving this compound

The regulatory activity of OSH45 is not solely dependent on its direct interaction with DNA. It also collaborates with other proteins to form larger molecular assemblies that collectively control gene expression. uni-koeln.denih.govnih.govwikipedia.orgthermofisher.com

Identification of Interacting Partners (e.g., BBR protein)

Research has indicated that OSH45 interacts with other proteins, such as the BBR protein. uni-koeln.de These interactions are crucial for modulating OSH45's function and specificity. The formation of protein complexes allows for a more nuanced and context-dependent regulation of gene expression than would be possible by a single protein acting alone.

Formation of Transcriptional Regulatory Complexes

By partnering with other proteins, OSH45 can become part of larger transcriptional regulatory complexes. vulcanchem.comuni-koeln.denih.govnih.gov These multi-protein machines integrate various cellular signals to orchestrate a coordinated transcriptional response. The composition of these complexes can vary, allowing for a flexible and dynamic regulation of gene activity in response to changing cellular needs and environmental cues.

RNA-Protein Interactions and Post-Transcriptional Regulation

The direct interaction of the this compound with RNA and its role in post-transcriptional regulation are areas that remain to be fully elucidated in the scientific literature. Post-transcriptional regulation encompasses a variety of cellular processes that control gene expression at the RNA level, occurring after the initial transcription of a gene into RNA. wikipedia.org These mechanisms, which include mRNA processing (such as capping, splicing, and polyadenylation), stability, localization, and translation, are crucial for the precise control of protein production. nih.govmdpi.com

RNA-binding proteins (RBPs) are central to these regulatory events. nih.gov They recognize and bind to specific sequences or structures within RNA molecules, thereby influencing their fate. wikipedia.org The interaction between proteins and RNA is mediated by various molecular interactions, including electrostatic forces, hydrogen bonding, and base stacking. thermofisher.com

While OSH45 is primarily characterized as a DNA-binding transcription factor, the possibility of it having roles in post-transcriptional regulation cannot be entirely ruled out without further specific investigation. vulcanchem.comuniprot.org Some proteins are known to have dual functions, binding both DNA and RNA. However, current research on OSH45 has predominantly focused on its function as a homeodomain protein that regulates gene expression at the transcriptional level. nih.gov Studies have detailed how different splice variants of OSH45, arising from a single gene, can act as either a transcriptional activator or not, but a direct role in binding RNA or modulating post-transcriptional events has not been a primary focus of these studies. uniprot.orgnih.gov Future research, potentially employing techniques designed to identify RNA-protein interactions, would be necessary to determine if OSH45 has any function in the post-transcriptional life of a gene. thermofisher.com

Cellular and Developmental Roles of Osh45 Protein in Plants

Contribution to Plant Organogenesis and Morphogenesis

The OSH45 protein is a key transcriptional regulator involved in plant organogenesis, the process of forming plant organs. uniprot.org Its function is particularly critical in the shoot apical meristem (SAM), a small, dome-shaped group of undifferentiated cells at the tip of the plant shoot that is responsible for generating all of the plant's above-ground organs, including leaves and stems. nih.govbiologists.com

KNOX proteins, including OSH45, are essential for maintaining the indeterminate state of stem cells within the SAM. biologists.comoup.com They achieve this by actively inhibiting premature cell differentiation and expansion, processes that lead to the formation of organs. nih.gov The expression of Class I KNOX genes is typically confined to the meristem itself; they are turned off in the cells at the periphery of the SAM that are recruited to form new leaf primordia. biologists.comannualreviews.org This precise spatial regulation ensures that the pool of pluripotent stem cells is maintained throughout the plant's life, allowing for continuous growth and organ formation. biologists.com

The importance of this gene family to morphogenesis—the biological process that causes a plant to develop its shape—is highlighted by loss-of-function mutations in related genes. For example, mutations in the rice KNOX gene OSH15 result in dwarf plants with defects in internode elongation due to abnormally shaped cells. embopress.org Similarly, mutations in the Arabidopsis ortholog SHOOT MERISTEMLESS (STM) prevent the formation and maintenance of the SAM altogether. biologists.com These findings underscore the fundamental role of KNOX proteins like OSH45 in controlling the genetic programs that shape the plant body. embopress.org

Role in Signal Transduction Pathways in Plant Growth and Development

The this compound functions as a crucial node in the signal transduction pathways that govern plant growth. It translates internal and external cues into changes in gene expression, primarily through transcriptional regulation and by integrating with hormonal signaling pathways.

A key mechanism is the generation of different protein isoforms from a single OSH45 gene through alternative transcription. nih.gov Research has shown that the OSH45 gene can produce a large transcript and a smaller transcript. The protein translated from the smaller transcript functions as a transcriptional activator. In contrast, the protein from the larger transcript contains an additional domain that suppresses this activator function. nih.gov The differential expression of these activating and suppressing forms in various tissues allows for precise control over the expression of target genes, representing a direct signaling mechanism. nih.gov

OSH45 and its KNOX relatives are also deeply integrated with phytohormone signaling pathways, particularly those of gibberellin (GA) and cytokinin.

Gibberellin (GA): KNOX proteins are known to negatively regulate the biosynthesis of GA, a hormone that promotes cell elongation and differentiation. oup.comannualreviews.org By repressing GA production, OSH45 helps maintain the undifferentiated state of cells in the meristem. annualreviews.org Conversely, GA can act as a signal to regulate KNOX protein activity by influencing its location within the cell.

Cytokinin: KNOX proteins positively regulate the production of cytokinin, a hormone that promotes cell division and is vital for shoot formation. oup.com This interaction creates a feedback loop where OSH45 activity can increase local cytokinin levels, reinforcing the meristematic, undifferentiated state.

Cellular Localization and Dynamic Redistribution of this compound

As a transcription factor, the primary site of this compound function is the nucleus, where it binds to DNA to regulate gene expression. uniprot.org However, its activity is controlled not just by its expression but also by its location within the cell, which is a dynamic process. Studies of the rice KNOX protein family show that these proteins can be found in both the nucleus and the cytoplasm.

The distribution of KNOX proteins between these two compartments is not static and is regulated by various signals, demonstrating dynamic redistribution:

Hormonal Control: Plant hormones are key signals that modulate the subcellular location of KNOX proteins. Application of gibberellin (GA) or the auxin 1-naphthaleneacetic acid (1-NAA) causes a distinct shift in protein localization from the nucleus to the cytoplasm. Conversely, treatment with N-1-naphthylphthalamic acid (NPA), an auxin transport inhibitor, results in the protein becoming completely localized to the nucleus.

Protein-Protein Interactions: The localization of KNOX proteins is also dependent on their interaction with other regulatory proteins. Their import into the nucleus requires them to form a heterodimer with BELL homeodomain proteins. In contrast, interaction with OVATE family proteins can cause the KNOX-BELL complex to be relocalized from the nucleus back to the cytoplasm, providing another layer of regulatory control.

This ability to shuttle between the nucleus and cytoplasm in response to specific signals is a critical mechanism for modulating OSH45 activity and integrating it with other developmental pathways.

Table 1: Factors Influencing Subcellular Localization of KNOX Proteins This interactive table summarizes experimental findings on the dynamic redistribution of KNOX family proteins.

Factor Effect on KNOX Protein Resulting Localization
BELL Proteins Forms a heterodimer required for nuclear import. Nucleus
OVATE Proteins Interacts with KNOX-BELL heterodimer. Cytoplasm
Gibberellin (GA) Hormonal signal. Cytoplasm
Auxin (1-NAA) Hormonal signal. Cytoplasm

| NPA (Auxin Transport Inhibitor) | Hormonal signal inhibitor. | Nucleus |

Regulation of Cell Fate and Differentiation Processes by this compound

The ultimate function of OSH45 is to regulate cell fate—the decision of a cell to follow a particular developmental path. peerj.com Within the shoot apical meristem, OSH45 activity is a primary determinant of whether a cell remains a pluripotent stem cell or begins the process of differentiation to become part of a new organ. nih.govbiologists.com

This control is exerted through several interconnected mechanisms:

Transcriptional Control: As a DNA-binding transcription factor, OSH45 directly controls the expression of a suite of downstream target genes. uniprot.orgpsu.edu By activating or repressing these genes, it orchestrates the cellular programs that define a cell's identity. psu.edu

Maintenance of Indeterminacy: The principal role of OSH45 in the SAM is to actively maintain an indeterminate, or undifferentiated, state. oup.com It achieves this by suppressing genes associated with differentiation and promoting those linked to cell division and meristem maintenance. nih.gov

Alternative Splicing as a Molecular Switch: The generation of functionally distinct this compound isoforms via alternative transcription initiation and splicing acts as a sophisticated molecular switch for cell fate. nih.govbiorxiv.org The expression of the smaller, activator isoform in specific tissues like leaves and stems suggests it plays a role in the developmental programs of these differentiating organs. nih.gov Meanwhile, the larger, suppressor isoform, which is more broadly expressed, may serve to prevent inappropriate gene activation. nih.gov This mechanism allows a single gene to execute different functions, contributing to the complexity of cell fate determination. biorxiv.orgnih.gov

In essence, the regulated expression, activity, and localization of the this compound determines the transcriptional landscape of a cell, thereby guiding its developmental trajectory and ensuring the ordered and continuous development of the plant.

Table 2: Characteristics of OSH45 Transcripts and Protein Function This interactive table details the properties of different transcripts from the single OSH45 gene as identified in research studies. nih.gov

Characteristic Large Transcript Small Transcript
Structure Comprised of exons 1 and 3-7 Comprised of exons 2-7
Expression Pattern Constitutively expressed in all tested tissues Expressed in leaves, stems, and rachis; absent in roots and flowers
Protein Function Contains a suppression domain Functions as a transcriptional activator

| Effect on Target Genes | Fails to activate expression | Activates expression |

Advanced Research Methodologies for Osh45 Protein Studies

Genomic and Transcriptomic Approaches

Genomic and transcriptomic strategies provide a broad, genome-wide perspective on gene function and regulation. ebi.ac.uk These methods are crucial for understanding how OSH45 contributes to cellular phenotypes by examining its expression and its influence on the expression of other genes.

High-Throughput Sequencing for Gene Expression Profiling

High-throughput sequencing, particularly RNA sequencing (RNA-Seq), has revolutionized the study of gene expression. alitheagenomics.com This technology allows for the quantification of the entire transcriptome, providing a comprehensive snapshot of gene activity within a cell at a specific moment. nih.govscielo.br In the context of OSH45 research, RNA-Seq can be used to compare the transcriptomes of cells with normal OSH45 levels to those where OSH45 expression has been altered.

The process begins with the extraction of RNA from the cells of interest, which is then converted to a library of cDNA fragments. rna-seqblog.com These fragments are sequenced, and the resulting reads are mapped back to the reference genome to determine the expression level of each gene. rna-seqblog.com Normalization methods like RPKM (Reads Per Kilobase of transcript, per Million mapped reads), FPKM (Fragments Per Kilobase of transcript, per Million mapped reads), and TPM (Transcripts Per Million) are used to account for variations in sequencing depth and gene length, allowing for accurate comparisons between samples. rna-seqblog.com

By analyzing the differential gene expression patterns, researchers can identify genes and signaling pathways that are potentially regulated by OSH45. For instance, a recent study utilized high-throughput sequencing to reveal concentration-dependent gene expression patterns in response to specific treatments, identifying several significantly differentially expressed genes. nih.govscielo.br This type of analysis can uncover novel biological roles for proteins like OSH45. nih.govscielo.br

Table 1: Comparison of High-Throughput Sequencing Metrics for Gene Expression Analysis

MetricDescriptionKey Feature
RPKM Reads Per Kilobase of transcript, per Million mapped reads.Normalizes for sequencing depth and gene length. rna-seqblog.com
FPKM Fragments Per Kilobase of transcript, per Million mapped reads.Similar to RPKM but accounts for paired-end reads where two reads can map to one fragment. rna-seqblog.com
TPM Transcripts Per Million.Normalizes for gene length first, then sequencing depth, making the sum of all TPMs in a sample equal. rna-seqblog.com

Functional Genomics through Gene Silencing or Overexpression

Functional genomics aims to understand the biological function of genes and proteins. ebi.ac.uk Two powerful techniques used to study the function of OSH45 are gene silencing and overexpression.

Gene silencing , often achieved through RNA interference (RNAi), reduces or "knocks down" the expression of a specific gene. nih.gov This is accomplished by introducing small interfering RNAs (siRNAs) that are complementary to the mRNA of the target gene, leading to its degradation. mpg.de By observing the phenotypic changes in cells after OSH45 silencing, researchers can infer its function. This method has been successfully used to silence major cellular proteins and identify essential genes in mammalian cells. mpg.de

Conversely, gene overexpression involves introducing extra copies of the OSH45 gene into cells, leading to an increased level of the OSH45 protein. nih.gov This can be achieved using expression vectors, such as plasmids, that carry the OSH45 gene. adelaide.edu.au Observing the effects of elevated OSH45 levels can also provide insights into its function and regulatory roles. For example, the overexpression of a specific gene in Botrytis cinerea was shown to dramatically induce the production of a secondary metabolite. nih.gov

Table 2: Methodologies for Modulating Gene Expression

TechniqueMechanismApplication in OSH45 Studies
Gene Silencing (RNAi) Introduction of siRNAs complementary to the target mRNA, leading to its degradation. mpg.deTo study the loss-of-function phenotype of OSH45.
Gene Overexpression Introduction of additional copies of the gene, leading to increased protein production. nih.govTo study the gain-of-function phenotype of OSH45.

Chromatin Immunoprecipitation (ChIP) and its Variants for DNA Binding

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell's natural context. biocat.comwikipedia.org It is particularly useful for determining whether OSH45 binds to specific genomic regions, such as promoters or enhancers, to regulate gene expression. wikipedia.orgsigmaaldrich.com

The ChIP process typically involves cross-linking proteins to DNA in living cells, followed by shearing the chromatin into smaller fragments. sigmaaldrich.comthermofisher.com An antibody specific to the protein of interest, in this case, OSH45, is used to immunoprecipitate the protein-DNA complexes. sigmaaldrich.comcellsignal.com After reversing the cross-links, the associated DNA is purified and can be analyzed by various methods. thermofisher.com

Variants of the ChIP technique offer different levels of analysis:

ChIP-PCR: This method uses quantitative PCR (qPCR) to determine if the protein of interest is bound to a specific, known DNA sequence. cellsignal.com It is efficient for analyzing a few target loci across multiple samples. cellsignal.com

ChIP-on-chip (ChIP-chip): This technique combines ChIP with microarray technology to identify protein binding sites across a large portion of the genome. wikipedia.orgcellsignal.com

ChIP-sequencing (ChIP-seq): This is the most comprehensive approach, combining ChIP with high-throughput sequencing to map protein-DNA interactions across the entire genome. wikipedia.orgcellsignal.com

These methods provide invaluable information about the direct regulatory targets of DNA-binding proteins like OSH45. biocat.com

Biochemical and Biophysical Characterization

While genomic approaches provide a broad overview, biochemical and biophysical methods offer a more detailed understanding of the molecular interactions of OSH45.

In Vitro DNA and RNA Binding Assays

To confirm and characterize the direct binding of OSH45 to DNA or RNA, researchers employ various in vitro assays. These assays use purified this compound and specific nucleic acid sequences to study their interaction outside of the complex cellular environment.

One common technique is the electrophoretic mobility shift assay (EMSA) , also known as a gel shift assay. thermofisher.combiorxiv.org In this assay, a labeled DNA or RNA probe is incubated with the purified this compound. If OSH45 binds to the probe, the resulting complex will migrate more slowly through a non-denaturing gel than the free probe, causing a "shift" in the band's position. thermofisher.com

Another method is the pull-down assay . In an RNA pull-down assay, a biotinylated RNA probe is used to "pull down" interacting proteins from a cell lysate or a solution of purified protein. thermofisher.com The captured proteins are then identified, often by Western blotting. These assays are crucial for confirming direct interactions and can provide information on binding affinity and specificity. thermofisher.combiorxiv.org

Yeast Two-Hybrid and Co-Immunoprecipitation for Protein-Protein Interactions

Understanding the proteins that OSH45 interacts with is key to elucidating its function within cellular networks. roepmanlab.com Two widely used techniques for studying protein-protein interactions are the yeast two-hybrid (Y2H) system and co-immunoprecipitation (Co-IP).

The yeast two-hybrid (Y2H) system is a genetic method used to detect binary protein-protein interactions in vivo. roepmanlab.comdkfz.de The system is based on the principle of splitting a transcription factor into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). wikipedia.org The this compound is fused to the BD (the "bait"), and a library of potential interacting proteins is fused to the AD (the "prey"). roepmanlab.com If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, indicating a positive interaction. roepmanlab.comnih.gov

Co-immunoprecipitation (Co-IP) is a biochemical technique used to identify physiologically relevant protein-protein interactions from cell lysates. thermofisher.comabcam.com In a Co-IP experiment, an antibody targeting OSH45 is used to immunoprecipitate it from a cell extract. nih.gov If OSH45 is part of a stable protein complex, its interacting partners will be pulled down along with it. nih.govactivemotif.com These co-immunoprecipitated proteins can then be identified by methods such as Western blotting or mass spectrometry. abcam.com Performing the reciprocal experiment, where the antibody targets the putative interacting partner to see if OSH45 is co-immunoprecipitated, can strengthen the evidence for a genuine interaction. thermofisher.com

Table 3: Techniques for Studying Protein-Protein Interactions

TechniquePrincipleType of Interaction Detected
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of "bait" and "prey" fusion proteins. wikipedia.orgPrimarily binary protein-protein interactions in vivo. roepmanlab.com
Co-Immunoprecipitation (Co-IP) Immunoprecipitation of a target protein along with its stably bound interaction partners from a cell lysate. thermofisher.comabcam.comInteractions within a protein complex in their native cellular context. abcam.com

Structural Biology of this compound and its Complexes

Determining the three-dimensional structure of OSH45 and its complexes is critical for understanding how it binds to DNA and interacts with other proteins to regulate gene expression. jic.ac.uk Several biophysical techniques are available for this purpose, each providing unique insights into the protein's architecture and dynamics.

X-ray crystallography is a premier technique for determining the precise atomic-level structure of proteins and other macromolecules. nih.govwikipedia.org The method requires the protein to be purified and grown into well-ordered crystals. nih.gov These crystals are then exposed to a high-intensity X-ray beam, which diffracts into a pattern of spots. wikipedia.org By analyzing the intensities and positions of these spots, researchers can calculate an electron density map and build a detailed three-dimensional model of the protein. jic.ac.uknih.gov

While X-ray crystallography has been used to solve the structures of thousands of proteins, a high-resolution crystal structure for the full-length this compound has not been deposited in public databases such as the Protein Data Bank (PDB). nih.gov If a structure were to be determined, this technique could reveal the exact conformation of its TALE-type homeobox DNA-binding domain, provide insights into how specific amino acid residues recognize and bind to target DNA sequences, and detail the interfaces for interaction with other regulatory proteins. uniprot.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the structure and, particularly, the dynamics of proteins in solution. nih.gov Unlike crystallography, NMR does not require protein crystallization and can capture the inherent flexibility and conformational changes that are essential for a protein's function. numberanalytics.comfz-juelich.de The technique provides information on the local environment and dynamics of individual atoms within the protein over a wide range of timescales. nih.govresearchgate.net

For a transcription factor like OSH45, which exists in multiple isoforms and interacts with other proteins, NMR would be an ideal tool to study its conformational dynamics. uniprot.orgstring-db.org NMR could be used to characterize the structure of intrinsically disordered regions, such as the flexible linker domains that connect the functional domains of OSH45. fz-juelich.de Furthermore, it can map the binding interfaces upon interaction with DNA or other protein partners and describe the allosteric changes that occur upon binding, which are often crucial for regulating transcriptional activity. semanticscholar.org

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology for determining the structures of large and often flexible macromolecular complexes without the need for crystallization. researchgate.nettechnologynetworks.com In cryo-EM, samples are rapidly frozen in vitreous ice, preserving their native structure, and then imaged with an electron microscope. technologynetworks.comista.ac.at Computational reconstruction of thousands of individual particle images allows for the generation of a 3D model, often at near-atomic resolution. muni.czelifesciences.org

Table 2: Comparison of Structural Biology Techniques for OSH45 Studies

TechniqueSample StateResolutionKey Insights for OSH45Source(s)
X-ray Crystallography Crystalline solidAtomic (~1-3 Å)Precise atomic coordinates of folded domains (e.g., homeodomain); static view of protein-DNA interaction. nih.govwikipedia.org
NMR Spectroscopy SolutionAtomicConformational dynamics; structure of flexible/disordered regions; mapping of interaction surfaces in solution. nih.govresearchgate.net
Cryo-Electron Microscopy Vitreous ice (frozen-hydrated)Near-atomic (~3-5 Å) to lowerStructure of large, multi-protein complexes involving OSH45; visualization of different conformational states. researchgate.nettechnologynetworks.com

Mass spectrometry (MS) is an analytical technique indispensable for modern proteomics. researchgate.net In protein research, it is primarily used to determine the precise mass of peptides derived from a protein, which allows for its unambiguous identification. creative-proteomics.com Tandem mass spectrometry (MS/MS) further fragments these peptides to obtain sequence information, confirming the protein's identity and allowing for the localization of any post-translational modifications (PTMs). aston.ac.uk PTMs are chemical alterations to a protein after its synthesis, which can profoundly affect its stability, localization, and activity. creative-proteomics.com

For OSH45, mass spectrometry would be used to confirm its presence and identity in cellular extracts. More importantly, MS-based approaches can identify and map PTMs such as phosphorylation, acetylation, or ubiquitination. creative-proteomics.comproteomics.com These modifications often act as molecular switches that regulate the activity of transcription factors, and their identification on OSH45 would provide critical clues about how its function is controlled in response to cellular signals. cuni.cz

Computational and Bioinformatic Analyses

Computational and bioinformatic analyses are essential for integrating sequence, expression, and structural data to build a comprehensive understanding of a protein's function. researchcorridor.org These methods use algorithms and databases to predict protein features, model structures, and analyze interaction networks. nih.gov

For OSH45, bioinformatic analyses begin with its primary amino acid sequence, available in databases like UniProt (accession number: Q0J6N4). uniprot.org Tools such as ProtParam can compute basic physicochemical parameters from the sequence. expasy.org Sequence alignment tools like BLAST are used to find homologous proteins, which can infer evolutionary relationships and conserved functional domains. kahedu.edu.in Domain analysis using databases like PROSITE reveals the presence of the conserved TALE-type homeobox domain, which is critical for its DNA-binding function. uniprot.org

Computational models can predict the 3D structure of OSH45 through homology modeling (e.g., using SWISS-MODEL) if a related protein's structure is known. kahedu.edu.innih.gov Furthermore, protein-protein interaction databases like STRING predict functional partners of OSH45, suggesting its involvement in larger regulatory networks. string-db.org Computational docking can then be used to model the specific interactions between OSH45 and its predicted partners at a molecular level. einsteinmed.edufrontiersin.org These computational approaches are invaluable for generating hypotheses that can be tested experimentally. nih.gov

Table 3: Bioinformatic Tools and Their Application to OSH45

Bioinformatic Tool/DatabasePurposeApplication to OSH45Source(s)
UniProt / Swiss-Prot Protein sequence and functional information knowledgebase.Provides canonical sequence, isoform information, known functional domains (e.g., Homeobox), and GO annotations for OSH45. uniprot.org
PROSITE Database of protein domains, families, and functional sites.Identifies the TALE-type homeobox domain within the OSH45 sequence. uniprot.org
RiceXPro Gene expression profile database for rice.Provides data on the spatio-temporal expression patterns of the OSH45 gene across different tissues and developmental stages. affrc.go.jp
STRING Database of known and predicted protein-protein interactions.Suggests potential interaction partners for OSH45, placing it within a larger cellular network. string-db.org
SWISS-MODEL Homology-based protein structure modeling server.Can generate a predictive 3D model of the OSH45 domains based on the known structures of homologous proteins. kahedu.edu.in
BLAST Sequence similarity search tool.Identifies homologous proteins to OSH45 in other species to study evolutionary conservation and function. kahedu.edu.in

Sequence Alignment and Phylogenetic Analysis

Sequence alignment is a foundational step in bioinformatics, used to identify regions of similarity between protein or DNA sequences, which can indicate functional, structural, or evolutionary relationships. amnh.org For the this compound, multiple sequence alignment (MSA) is employed to compare its amino acid sequence with homologous sequences from different species. protocols.io This process involves arranging the sequences to align homologous residues in the same columns, which may require the insertion of gaps to account for insertions or deletions that have occurred during evolution. protocols.io

Tools commonly used for MSA, such as ClustalW, T-Coffee, MUSCLE, and MAFFT, utilize various algorithms to achieve the most accurate alignment. cbrc.jpslideserve.com ClustalW, a widely cited tool, employs a progressive alignment method that involves pairwise alignments, the construction of a guide tree, and then the progressive alignment of sequences according to the tree. slideserve.com

Once a reliable MSA is generated, it serves as the input for phylogenetic analysis. This analysis aims to infer the evolutionary history and relationships between the aligned sequences. protocols.ioembl.org Methods for constructing phylogenetic trees fall into several categories, including distance-based methods (like Neighbor-Joining) and character-based methods (like Maximum Parsimony and Maximum Likelihood). protocols.io The resulting phylogenetic tree visually represents the evolutionary divergence of the this compound and its orthologs, providing insights into its evolutionary origins and the conservation of important functional domains across different species. embl.org

Table 1: Popular Tools for Sequence Alignment and Phylogenetic Analysis

ToolTypePrimary FunctionReference
ClustalW AlignmentMultiple Sequence Alignment slideserve.com
T-Coffee AlignmentMultiple Sequence Alignment, more accurate but slower slideserve.com
MUSCLE AlignmentMultiple Sequence Alignment, fast and suitable for large datasets slideserve.com
MAFFT AlignmentMultiple Sequence Alignment protocols.iocbrc.jp
MEGA AnalysisMolecular Evolutionary Genetics Analysis (including phylogenetic tree construction) protocols.io
JalView VisualizationViewing and editing multiple sequence alignments embl.org

Structural Modeling and Molecular Dynamics Simulations

Understanding the three-dimensional (3D) structure of the this compound is crucial for deciphering its function. When experimental structures from methods like X-ray crystallography or NMR spectroscopy are unavailable, computational techniques such as homology modeling can be employed. sib.swiss This approach builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. sib.swiss Web servers like I-TASSER and ModWeb are widely used for this purpose. uams.edu

Following the generation of a structural model, molecular dynamics (MD) simulations are performed to study the protein's dynamic behavior in a simulated physiological environment. igem.wikinih.gov MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, providing insights into protein flexibility, conformational changes, and stability. igem.wikinih.gov Software packages like GROMACS and AMBER are standard tools for running these simulations. uams.eduigem.wikinih.gov

The typical workflow for an MD simulation involves system preparation, where the protein is placed in a solvent box with ions, followed by energy minimization and equilibration steps. igem.wiki During the production run, the simulation captures the protein's movements, which can be analyzed to understand various structural properties, such as the stability of secondary structures (α-helices and β-sheets). igem.wiki These simulations can reveal regions of high flexibility or disorder, which are often important for protein-protein interactions. nih.gov

Table 2: Key Software for Structural Modeling and MD Simulations

Software/ToolPurposeKey FeaturesReference
I-TASSER ModelingProtein structure and function prediction uams.edu
ModWeb ModelingComparative protein structure modeling uams.edu
GROMACS SimulationMolecular dynamics simulation package uams.eduigem.wiki
AMBER SimulationSuite of programs for molecular dynamics simulations, particularly for biomolecules nih.gov
VMD/Pymol VisualizationVisualization and analysis of molecular structures and simulation trajectories igem.wiki

Protein Interaction Network Reconstruction and Analysis

Proteins rarely function in isolation; they form complex networks of interactions to carry out biological processes. frontiersin.org Reconstructing the protein-protein interaction (PPI) network of OSH45 is essential for understanding its cellular context and function. nih.govmdpi.com These networks can be built using data from high-throughput experimental methods or predicted using computational approaches. frontiersin.org

Databases such as STRING and IntAct serve as valuable resources, compiling known and predicted PPIs. frontiersin.orgnih.gov Computational methods for predicting PPIs can be based on various factors, including genomic context, co-evolution, and co-expression patterns. More advanced methods employ deep learning and ensemble learning techniques to improve prediction accuracy by extracting features from protein sequences and network properties. frontiersin.org

Once a PPI network is reconstructed, topological analysis can identify key proteins within the network. nih.gov Centrality measures, such as degree centrality (number of connections) and betweenness centrality (importance in connecting other nodes), can pinpoint "hub" proteins that are critical for the network's integrity and function. nih.gov Analyzing the sub-network surrounding OSH45 can reveal its direct and indirect interaction partners, suggesting its involvement in specific signaling pathways or cellular complexes. mdpi.com

Table 3: Resources and Methods for PPI Network Analysis

Resource/MethodDescriptionApplication in OSH45 StudiesReference
STRING DatabaseKnown and predicted protein-protein interactions, including direct and indirect associations. nih.gov
IntAct DatabaseA freely available, open-source database for molecular interaction data. frontiersin.org
Cytoscape Software PlatformAn open-source software platform for visualizing complex networks and integrating them with any type of attribute data.-
Topological Analysis MethodCalculation of network parameters (e.g., centrality) to identify key nodes. nih.gov
Ensemble Deep Learning MethodAdvanced computational approach for predicting protein interactions with high accuracy. frontiersin.org

Gene Ontology and Pathway Enrichment Analysis

Gene Ontology (GO) and pathway enrichment analysis are powerful bioinformatics methods used to interpret large sets of genes or proteins, such as those identified as interacting with OSH45. geneontology.orgcancer.gov The Gene Ontology consortium provides a controlled vocabulary to describe the functions of gene products in a standardized manner across all organisms. cancer.gov GO terms are organized into three main domains: Molecular Function (the biochemical activity of a gene product), Biological Process (the larger biological objective to which the gene product contributes), and Cellular Component (the location in the cell where the gene product is active). geneontology.orgresearchgate.net

Enrichment analysis determines whether a given list of genes/proteins (e.g., the interactors of OSH45) shows a statistically significant over-representation of specific GO terms or involvement in certain pathways compared to a background set. geneontology.org This is typically done using a hypergeometric test, and the results are corrected for multiple testing using methods like the Benjamini-Hochberg procedure to calculate a false discovery rate (FDR). sdstate.edu

Tools like PANTHER and ShinyGO are widely used for this purpose. geneontology.orgsdstate.edu By identifying enriched GO terms and pathways (such as those from the KEGG database), researchers can gain insights into the collective functions of the OSH45 interaction network, thereby hypothesizing the primary biological roles of OSH45 itself. researchgate.netnih.gov

Table 4: Tools and Concepts for Functional Enrichment Analysis

Term/ToolDefinition/FunctionRelevance to OSH45Reference
Gene Ontology (GO) A standardized vocabulary for describing gene product attributes.Characterizes OSH45 and its partners by function, process, and location. geneontology.orgcancer.gov
KEGG A database resource for understanding high-level functions and utilities of the biological system.Identifies metabolic or signaling pathways OSH45 may be involved in. nih.gov
PANTHER A classification system to classify proteins by function.Performs enrichment analysis on OSH45-related gene lists. geneontology.org
ShinyGO A web-based tool for enrichment analysis.Provides visualization of enriched terms, pathways, and interaction networks for OSH45 interactors. sdstate.edu
Fold Enrichment A metric that measures the magnitude of enrichment.Indicates the strength of association between OSH45's network and a specific function. sdstate.edu
FDR (False Discovery Rate) A statistical method used to correct for multiple comparisons.Ensures the statistical significance of the enrichment results. sdstate.edu

Future Directions and Biotechnological Implications of Osh45 Protein Research

Elucidating Uncharacterized OSH45 Protein Interactomes

The function of a transcription factor is often modulated by its interactions with other proteins. While OSH45 is known to belong to the KNOX gene family, which includes other key developmental regulators like OSH1, OSH15, and OSH71, its specific protein-protein interaction network is not fully mapped out. vulcanchem.compsu.edu Identifying the proteins that associate with OSH45 is crucial to understanding the molecular complexes it forms to regulate gene expression.

Recent studies have begun to shed light on these interactions. For instance, OSH45, classified as a KNOX2 protein, has been shown to interact with PACP (POZ/BTB domain-containing Ankyrin repeat-containing Co-factor-like Protein) in yeast two-hybrid (Y2H) assays. nih.gov PACP appears to be a conserved interactor for TALE (Three Amino Acid Loop Extension) homeodomain transcription factors, as it also interacts with all tested rice KNOX1 proteins and several BELL family proteins. nih.gov This suggests that PACP may act as a common scaffold or co-factor for various homeodomain proteins, including OSH45.

Further investigation is needed to identify other potential interactors. Areas for future research include determining whether OSH45 forms homodimers or heterodimerizes with other KNOX proteins, a common feature among this family that influences their DNA-binding specificity and regulatory activity. vulcanchem.compsu.edu Uncovering the complete interactome will provide a clearer picture of the protein complexes in which OSH45 participates and elucidate its role in larger transcriptional networks. vulcanchem.com

Table 1: Known and Potential Protein Interactors of OSH45

Interacting Protein Protein Family Interaction Evidence Potential Role Reference
PACP Co-factor Yeast Two-Hybrid (Y2H) Acts as a co-factor or scaffold protein for TALE HD transcription factors. nih.gov
Other KNOX proteins KNOX Inferred from family characteristics Heterodimerization could modulate DNA-binding and regulatory functions. vulcanchem.compsu.edu
BELL proteins BELL Inferred from PACP interaction May form complexes with OSH45 via the PACP scaffold to regulate development. nih.gov

Deciphering the Full Regulatory Landscape of OSH45 Target Genes

OSH45 functions as a transcription factor, binding to specific DNA sequences to control the expression of its target genes. vulcanchem.comuniprot.org However, the complete set of genes directly regulated by OSH45 remains largely unknown and represents a critical gap in our understanding. vulcanchem.com The OSH45 gene itself is complex, producing different transcripts through alternative RNA processing, which in turn leads to protein isoforms with distinct regulatory activities. nih.gov

Functional studies have revealed a sophisticated internal regulatory mechanism. nih.gov OSH45 contains an acidic amino acid-rich region that functions as a transactivation domain, meaning it can activate the expression of target genes. vulcanchem.comnih.gov However, a larger transcript variant of OSH45 includes an additional alanine (B10760859) and glycine-rich region. vulcanchem.comnih.gov This region has been shown to completely suppress the transactivation activity of the acidic domain. vulcanchem.comnih.gov This suggests a model where different OSH45 isoforms have opposing effects: one activates target genes, while the other does not, or potentially acts as a repressor. uniprot.orgnih.gov

Future research must focus on identifying the specific DNA sequences (cis-regulatory elements) that the OSH45 homeodomain recognizes. vulcanchem.compsu.edu Techniques such as ChIP-sequencing can be employed to identify the direct binding sites of OSH45 across the rice genome, revealing the full spectrum of its target genes. mdpi.com Understanding this regulatory landscape is essential to connect OSH45's molecular function with its role in plant development. nih.govnih.gov

This compound in Response to Abiotic and Biotic Stresses in Rice

Plants are constantly exposed to environmental challenges, including abiotic stresses like drought and salinity, and biotic stresses from pathogens and pests. scitechnol.com These stresses significantly impact crop yield, making the study of plant stress responses a priority. nih.govplos.org In rice, stress responses involve complex signaling networks that often rely on the activation of specific transcription factors to regulate gene expression. nih.govmdpi.com These networks can trigger adaptive mechanisms, such as the production of protective proteins and metabolic adjustments. mdpi.com

While transcription factors are known to be key players in mediating stress tolerance, the specific role of OSH45 in response to abiotic and biotic stress in rice has not been characterized. nih.govnih.gov Research on rice has identified a core set of genes that respond to various stresses, often involving phytohormones like abscisic acid and jasmonic acid. scitechnol.comnih.gov Given that OSH45 is a regulatory protein involved in fundamental developmental processes, it is plausible that it could also be involved in stress response pathways, potentially by modulating growth and development under adverse conditions.

Therefore, a significant area for future investigation is to determine if and how OSH45 expression or activity is altered by different environmental stresses. plos.org Studies could explore whether OSH45 interacts with known stress-response proteins or regulates the expression of stress-related genes. Elucidating a potential role for OSH45 in stress tolerance could provide new targets for developing more resilient rice varieties. plos.org

Potential Applications in Crop Improvement and Plant Biotechnology

The insights gained from studying the this compound have significant potential for application in plant biotechnology and crop improvement. iatp.orgmdpi.com As a transcription factor that regulates plant development, OSH45 is a candidate for genetic modification to enhance desirable agricultural traits. vulcanchem.comnih.gov Modern biotechnological tools, including genome editing technologies like CRISPR-Cas9, allow for precise modifications to a plant's genome, opening up new possibilities for targeted crop improvement. nih.govresearchgate.net

The application of biotechnology to improve crops is a rapidly advancing field. mdpi.com By continuing to unravel the functions of key regulatory genes like OSH45, researchers can develop novel strategies to create higher-yielding, more nutritious, and more sustainable crops to meet global food demands. iatp.orgresearchgate.net

Q & A

Q. How to address potential biases in OSH45 knockout phenotype studies?

  • Mitigation Strategies :
  • Use multiple independent mutant lines to rule out off-target effects.
  • Blind scorers during phenotypic analysis to prevent observer bias.
  • Publish negative results to counteract publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.